![molecular formula C17H13BrN2O2 B2938441 (E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one CAS No. 1273551-95-3](/img/structure/B2938441.png)
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one
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Overview
Description
The compound is a derivative of phenylhydrazone and coumarin . Phenylhydrazones are known to form part of the core structure of many organic compounds . Coumarins, on the other hand, are a type of organic compound that is often used in the manufacture of various pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, 3-(1’-(2’-Phenylhydrazono)ethyl)-coumarin-(7)-substituted derivatives, has been synthesized and characterized . The synthesis involved the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for the compound (E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one, also known as 6-bromo-3-(2-phenylethanhydrazonoyl)-2H-chromen-2-one. However, the available information from the search results does not provide a comprehensive list of unique applications for this compound.
The search results indicate that there is ongoing research and interest in compounds derived from 3-acetyl-2H-chromene-2-one, which are structurally related to the compound . These studies involve synthesis, structural characterization, and photoluminescence properties . Additionally, there is mention of derivatives being used in optical characterization and density functional theory (DFT) calculations .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through a process of binding at active sites, leading to changes in the target’s function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s activity .
properties
IUPAC Name |
3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11(19-20-14-5-3-2-4-6-14)15-10-12-9-13(18)7-8-16(12)22-17(15)21/h2-10,20H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOOUNDEUZZOU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one |
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